5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene
Overview
Description
5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene (5-BDFMB) is a synthetic organic compound with a variety of applications in the laboratory and in scientific research. It is a versatile reagent with a wide range of uses, including synthesis, catalysis, and as a precursor for various compounds. 5-BDFMB is a colorless liquid at room temperature and is soluble in most organic solvents.
Scientific Research Applications
Application 1: Antifungal Activity
- Summary of Application: This compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been tested for their antifungal activity against seven phytopathogenic fungi .
- Methods of Application: The compound was used in the synthesis of a series of novel amide compounds. These compounds were then tested for their antifungal activity using an in vitro mycelia growth inhibition assay .
- Results or Outcomes: Most of the synthesized compounds displayed moderate to excellent antifungal activities. In particular, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Application 2: Synthesis of Various Compounds
- Summary of Application: This compound is used as a building block in the synthesis of various organic compounds . It is often used in the preparation of other chemicals where a bromo-difluoromethyl group is needed .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction where the bromine atom acts as a leaving group, allowing the difluoromethyl group to form a bond with another atom .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
Application 3: Synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- Summary of Application: This compound is used as a building block in the synthesis of “5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one”, a pyridinone derivative . Pyridinones are a class of compounds that have been studied for their potential biological activities.
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction where the bromine atom acts as a leaving group, allowing the difluoromethyl group to form a bond with another atom .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
properties
IUPAC Name |
5-bromo-1-(difluoromethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZAJNMXQBVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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